4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
Description
Significance of Polybrominated Biphenyls and Biphenyldiols in Synthetic and Applied Chemistry Research
Polybrominated biphenyls (PBBs) are a group of manufactured chemicals that consist of a biphenyl (B1667301) core substituted with multiple bromine atoms. uni.lu Historically, their primary application was as flame retardants in plastics, textiles, and electronic equipment. wikipedia.org The carbon-bromine bonds in PBBs are stable, and at high temperatures, they can quench radical reactions that fuel combustion. sigmaaldrich.com
Biphenyldiols, on the other hand, are derivatives of biphenyl that contain two hydroxyl groups. These functional groups make them valuable intermediates in polymer chemistry and as ligands in catalysis. For instance, 4,4'-biphenol is a monomer used in the production of high-performance polymers like liquid crystal polymers and polysulfones, lending them thermal stability. wikipedia.orgtcichemicals.com The hydroxyl groups can also be modified to create a variety of other functional molecules.
Retrosynthetic Analysis of 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol: Key Synthetic Intermediate or Target Molecule
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the final structure to simpler, commercially available starting materials. thermofisher.com For this compound, two primary retrosynthetic disconnections can be considered.
The first and most logical disconnection is at the C-Br bonds. This suggests that the target molecule could be synthesized from 2,2'-biphenyldiol via an electrophilic aromatic substitution reaction, specifically bromination. The hydroxyl groups are activating and ortho-, para-directing, which would favor substitution at the 4, 6, 4', and 6' positions.
A second approach involves disconnecting the biphenyl C-C bond. This would lead to two molecules of a dibrominated phenol (B47542) derivative, likely 3,5-dibromophenol. nih.gov An oxidative coupling reaction could then be employed to form the biphenyl linkage. wikipedia.org
Given the straightforward nature of these potential synthetic routes, this compound is more likely to be considered a synthetic target for specific research purposes rather than a key, widely used intermediate. Its utility would depend on the desired properties conferred by the four bromine atoms and two hydroxyl groups.
Evolution of Research Interest in Hindered and Halogenated Biphenolic Structures
Research into hindered and halogenated biphenolic structures has evolved over time. Initially, the focus on polyhalogenated biphenyls was driven by their industrial applications as flame retardants and their subsequent environmental impact and persistence. sigmaaldrich.com
More recently, interest in hindered biphenols has been renewed in the field of asymmetric catalysis. The axial chirality of certain substituted biphenyls, such as BINOL (1,1'-bi-2-naphthol), has made them invaluable ligands for a wide range of enantioselective transformations. While this compound itself is achiral, the principles of atropisomerism in biphenyl systems are a significant area of modern organic chemistry. nih.gov
Furthermore, the introduction of halogen atoms onto a biphenol framework can be used to fine-tune the electronic and steric properties of ligands, potentially influencing the outcome of catalytic reactions. Halogen bonding is also an emerging area of interest in crystal engineering and supramolecular chemistry, which could provide another avenue for research into such molecules.
Overview of Scholarly Literature Trends Pertaining to this compound
A review of the available scholarly literature indicates that this compound is not a widely studied compound. While its basic chemical identifiers are present in chemical databases, there is a notable absence of dedicated research articles detailing its synthesis, characterization, or application. uni.lunih.govepa.gov
The existing literature primarily focuses on the broader classes of polybrominated biphenyls and biphenyldiols. For instance, there is extensive research on the synthesis and properties of the parent 2,2'-biphenol (B158249) and related substituted biphenols. wikipedia.orgnih.gov Similarly, the oxidative coupling of phenols to form biphenyls is a well-documented reaction. jraic.com However, the specific application of these methods to produce this compound and the subsequent investigation of its properties appear to be limited. This suggests that the compound may be of interest for niche applications or has yet to be explored in detail by the scientific community.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₆Br₄O₂ | nih.gov |
| Molecular Weight | 501.79 g/mol | nih.gov |
| InChIKey | ZNJKDCNQQCLEFG-UHFFFAOYSA-N | nih.gov |
| SMILES | c1c(cc(c(c1Br)-c2c(cc(cc2O)Br)Br)O)Br | nih.gov |
| Stereochemistry | Achiral | nih.gov |
Table 2: Potential Starting Materials for Synthesis
| Compound Name | Molecular Formula | Use in Synthesis |
| 2,2'-Biphenyldiol | C₁₂H₁₀O₂ | Precursor for direct bromination |
| 3,5-Dibromophenol | C₆H₄Br₂O | Precursor for oxidative coupling |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-(2,4-dibromo-6-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O2/c13-5-1-7(15)11(9(17)3-5)12-8(16)2-6(14)4-10(12)18/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKDCNQQCLEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164338 | |
| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14957-65-4 | |
| Record name | 4,4′,6,6′-Tetrabromo[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14957-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
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| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',6,6'-tetrabromo[1,1'-biphenyl]-2,2'-diol | |
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| Record name | 4,4',6,6'-TETRABROMO-2,2'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for 4,4 ,6,6 Tetrabromo 2,2 Biphenyldiol
Pioneering Synthetic Routes and Methodological Developments
The foundational methods for synthesizing substituted biphenyldiols have paved the way for the creation of complex molecules like 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol. These routes primarily rely on building the core structure through oxidative coupling or assembling it from pre-functionalized precursors, followed by directed halogenation.
Oxidative Coupling Approaches to the Biphenyl (B1667301) Skeleton
Oxidative coupling is a direct and economically viable method for forming the aryl-aryl bond in biphenol synthesis. jraic.comresearchgate.net The reaction involves the dimerization of phenolic substrates through the action of an oxidizing agent. For the synthesis of this compound, this approach would logically start from 2,4-dibromophenol. The hydroxyl group of the phenol (B47542) activates the aromatic ring, directing the coupling to the ortho position to forge the C-C bond that forms the biphenyl skeleton.
A variety of oxidizing systems have been developed for this transformation. researchgate.net Among the most common and cost-effective are iron(III) and ferricyanide-based reagents. jraic.com Iron(III) chloride (FeCl₃) is frequently used for the oxidative homocoupling of arenes and phenols. jraic.comnih.gov The reaction mechanism generally proceeds through a radical pathway, offering an efficient route to symmetrical biphenyldiols. researchgate.net
Table 1: Oxidizing Agents for Phenolic Coupling
| Oxidizing Agent | Typical Substrate | Notes |
|---|---|---|
| Iron(III) chloride (FeCl₃) | Substituted phenols | A common, inexpensive reagent for oxidative dimerization. jraic.com |
| Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | Substituted phenols | Used for synthesizing various 2,2'- and 4,4'-biphenyldiols. jraic.com |
While conceptually straightforward, the practical application to highly halogenated phenols requires careful optimization to achieve high yields and avoid side reactions.
Directed Bromination Strategies for Biphenyldiol Precursors
An alternative to building the molecule from brominated phenols is to first synthesize the 2,2'-biphenyldiol core and then introduce the bromine atoms. The synthesis of the parent 2,2'-biphenyldiol can be achieved through methods like the hydrolysis of dibenzofuran. wikipedia.org
Once the 2,2'-biphenyldiol precursor is obtained, the four bromine atoms can be installed via electrophilic aromatic substitution. The two hydroxyl groups are powerful activating and ortho-, para-directing groups. nih.gov This inherent directing effect facilitates the bromination at the desired 4, 4', 6, and 6' positions, which are all either ortho or para to a hydroxyl group.
The commercial production of other polybrominated biphenyls (PBBs) often involves reacting biphenyl with a bromine source in the presence of a Friedel-Crafts catalyst, such as aluminum chloride. nih.gov A similar strategy, using a suitable brominating agent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS), can be applied to 2,2'-biphenyldiol to achieve the desired tetrabrominated product. The reaction conditions must be controlled to ensure complete substitution at all four targeted sites.
Suzuki-Miyaura Cross-Coupling and Related Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction represents a versatile and powerful tool for the formation of C-C bonds between aryl groups. nih.govkochi-tech.ac.jp It is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govresearchgate.net The reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester, catalyzed by a palladium complex. kochi-tech.ac.jp
For a tetrasubstituted biphenyl, this could be approached via:
Homocoupling: Dimerization of a 2-halo-4,6-dibromophenol derivative (where the phenolic -OH is protected).
Heterocoupling: Reaction between a 2-bromo-4,6-dibromophenol derivative and its corresponding boronic acid analog.
A significant challenge in synthesizing highly substituted biaryls like the target compound is the steric hindrance around the coupling sites, which can impede the reaction. nih.gov Consequently, the selection of the palladium catalyst, ligands, base, and solvent is crucial for success. uliege.be While no universal procedure exists, careful optimization for each substrate pair is necessary to achieve high yields. uliege.be The Ullmann coupling, which uses copper to dimerize aryl halides, has also proven to be a reliable, albeit older, method for creating sterically hindered biaryl bonds. nih.gov
Table 2: Components of a Suzuki-Miyaura Reaction for Biphenyl Synthesis
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophilic partner | Substituted bromo- or iodobenzene (B50100) derivative gre.ac.uk |
| Arylboronic Acid/Ester | Nucleophilic partner | Substituted phenylboronic acid or pinacol (B44631) ester gre.ac.uk |
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(OAc)₂, Pd(OH)₂ nih.govnih.gov |
| Ligand | Stabilizes and activates the catalyst | Phosphine-based ligands (e.g., P(t-Bu)₃) uliege.be |
Modern Catalytic Methods in the Synthesis of this compound
Recent advancements in catalysis have provided even more sophisticated tools for constructing complex molecular architectures, offering improvements in efficiency, selectivity, and sustainability. mdpi.com
Transition-Metal Catalyzed Routes to Polybrominated Biphenols
Beyond the well-established Suzuki-Miyaura reaction, the field of transition-metal catalysis offers a broad spectrum of transformations applicable to the synthesis of polybrominated biphenols. mdpi.comdoi.org These methods often focus on direct C-H bond activation, which avoids the need to pre-functionalize starting materials into halides and boronic acids, thus providing a more atom-economical route.
The dehydrogenative coupling of arenes, an ultimate example of C-H activation, can be used to form biaryl linkages directly. nih.gov While iron(III) chloride is a classic reagent for this, modern systems employ various transition metals to achieve higher selectivity and yields under milder conditions. The choice of metal and ligand is key to controlling the regioselectivity of the C-H activation and subsequent coupling, which is particularly important when multiple C-H bonds are available for reaction.
Enantioselective Synthesis Strategies for Chiral Analogs
The target compound, this compound, possesses a plane of symmetry and is therefore achiral. nih.gov However, the principle of atropisomerism—chirality arising from restricted rotation about a single bond—is highly relevant to the 2,2'-biphenyldiol scaffold. If the substitution pattern at the 4 and 4' positions were asymmetric, the molecule could exist as a pair of stable, non-superimposable enantiomers. The bulky bromine atoms at the 6 and 6' positions act as steric barriers that hinder free rotation around the central C-C bond.
Modern synthetic chemistry has produced elegant strategies for the enantioselective synthesis of such axially chiral biaryls. nih.gov One advanced method involves a "traceless central-to-axial chirality exchange." nih.gov In this approach, a precursor with traditional sp³ stereocenters is synthesized enantioselectively. A subsequent aromatization reaction destroys the initial stereocenters while simultaneously creating the chiral biaryl axis with a highly efficient transfer of chirality. nih.gov
Other strategies focus on designing specialized chiral ligands and catalysts that can control the stereochemical outcome of the aryl-aryl bond formation. chemrxiv.org By systematically varying the substituent groups on the biphenyl core of a ligand, chemists can fine-tune its steric and electronic properties to optimize enantioselectivity in catalytic reactions. chemrxiv.org
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The synthesis of this compound primarily involves the electrophilic bromination of 2,2'-biphenyldiol. The optimization of this reaction is crucial for maximizing the yield and purity of the desired tetrabrominated product while minimizing the formation of partially brominated or isomeric byproducts. Key parameters that are manipulated to enhance the yield include the choice of brominating agent, solvent, catalyst, temperature, and reaction time.
Brominating Agent and Stoichiometry: The selection of the brominating agent is a critical factor. While molecular bromine (Br₂) is a common choice, its high reactivity can lead to over-bromination and the formation of complex mixtures. rsc.org N-bromosuccinimide (NBS) is often a milder and more selective alternative. khanacademy.org The stoichiometry of the brominating agent is carefully controlled to ensure the introduction of exactly four bromine atoms onto the biphenyl core.
Solvent Effects: The solvent plays a significant role in modulating the reactivity of the brominating agent and influencing the regioselectivity of the substitution. In polar solvents like water, the ionization of phenol to the more reactive phenoxide ion is enhanced, which can lead to rapid and extensive bromination. rsc.orgyoutube.com For instance, the bromination of phenol in an aqueous medium readily produces 2,4,6-tribromophenol. youtube.com In contrast, non-polar solvents can temper this reactivity, allowing for more controlled, stepwise bromination. The choice of solvent can also influence the ortho to para ratio of bromination on the phenol rings. rsc.orgnih.gov For example, the bromination of 2-isopropylphenol (B134262) with NBS in toluene, a non-polar solvent, favors ortho substitution, whereas in acetonitrile, a polar aprotic solvent, para substitution is the major product. rsc.org
Catalysis: Various catalysts can be employed to enhance the rate and selectivity of the bromination reaction. Lewis acids and Brønsted acids are commonly used to activate the brominating agent. For instance, high-valent palladium catalysis in combination with chiral transient directing groups has been shown to be effective for atroposelective C-H bromination of biaryls, yielding products with high enantioselectivity. beilstein-journals.org Visible-light photoredox catalysis has also emerged as a mild and efficient method for the bromination of phenols. epa.gov
Temperature and Reaction Time: These parameters are optimized to ensure the reaction proceeds to completion while minimizing side reactions. Lower temperatures are often favored to control the exothermicity of the reaction and improve selectivity. The reaction time is monitored to ensure complete conversion of the starting material.
A summary of typical reaction conditions and their impact on yield is presented in the interactive data table below.
| Parameter | Condition | Effect on Yield and Selectivity |
| Brominating Agent | Molecular Bromine (Br₂) | High reactivity, can lead to over-bromination if not controlled. |
| N-Bromosuccinimide (NBS) | Milder, often provides better selectivity for the desired product. | |
| Solvent | Polar (e.g., Water, Acetonitrile) | Enhances reactivity, may lead to polysubstitution. rsc.orgyoutube.com |
| Non-polar (e.g., Toluene, Carbon Tetrachloride) | Moderates reactivity, allows for more controlled bromination. rsc.org | |
| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Activates the brominating agent, increasing reaction rate. |
| Brønsted Acids (e.g., H₂SO₄) | Can protonate the hydroxyl group, influencing reactivity. | |
| Palladium Catalysts | Can enable atroposelective bromination. beilstein-journals.org | |
| Temperature | Low (e.g., 0-25 °C) | Generally improves selectivity and controls exothermicity. |
| Elevated | Increases reaction rate but may decrease selectivity. |
Green Chemistry Principles Applied to the Synthesis of Halogenated Biphenyldiols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. orgsyn.org The synthesis of halogenated biphenyldiols, including this compound, presents several opportunities for the application of these principles.
Use of Safer Solvents and Reagents: A key focus is the replacement of hazardous solvents and reagents. Traditional bromination reactions often utilize toxic solvents like carbon tetrachloride. nih.gov Green chemistry encourages the use of safer alternatives such as water or ionic liquids. Aqueous bromination of phenols, for example, can be a greener approach, although controlling the extent of bromination can be challenging. rsc.orgyoutube.com The use of a recyclable CaBr₂–Br₂ system in water has been reported as an efficient and environmentally friendly method for brominating aromatic compounds. khanacademy.org
Catalysis and Atom Economy: The use of catalysts is a cornerstone of green chemistry as it can lead to more efficient reactions with less waste. Recyclable catalysts are particularly desirable. For instance, zeolites have been used as catalysts for regioselective bromination. Atom economy, a measure of how many atoms of the reactants are incorporated into the final product, is another important consideration. nih.gov Reactions with high atom economy, such as addition reactions, are preferred over substitution reactions that generate byproducts.
Waste Reduction and Recyclability: The development of processes that minimize waste is a primary goal. This can be achieved through the use of recyclable catalysts and reagents. For example, some ionic liquids used as catalysts and solvents in bromination reactions can be recovered and reused with minimal loss of activity.
The following table summarizes the application of green chemistry principles to the synthesis of halogenated biphenyldiols.
| Green Chemistry Principle | Application in Halogenated Biphenyldiol Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. orgsyn.org |
| Designing Safer Chemicals | Designing products that are effective yet have low toxicity. |
| Safer Solvents and Auxiliaries | Replacing toxic solvents with benign alternatives like water or ionic liquids. rsc.orgkhanacademy.orgyoutube.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |
| Use of Renewable Feedstocks | Utilizing renewable starting materials. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce reaction steps. |
| Catalysis | Using catalytic reagents in preference to stoichiometric ones. beilstein-journals.org |
| Design for Degradation | Designing products that can break down into innocuous substances after use. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. |
Chemical Reactivity and Mechanistic Investigations of 4,4 ,6,6 Tetrabromo 2,2 Biphenyldiol
Electrophilic Aromatic Substitution Reactions on 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol (Bromine Reactivity)
The aromatic rings of this compound possess two remaining unsubstituted carbon atoms at positions 3, 3', 5, and 5'. The reactivity of these sites towards electrophilic attack is influenced by the combined electronic effects of the hydroxyl (-OH) and bromine (-Br) substituents.
Hydroxyl groups are potent activating groups and are ortho, para-directing. In this molecule, the para positions (6, 6') are already occupied by bromine atoms. The other ortho positions are at the biphenyl (B1667301) linkage (C2, C2'). Therefore, the hydroxyl groups strongly direct incoming electrophiles to the C3 and C5 positions (and their equivalents on the other ring).
For an electrophilic substitution reaction like further bromination, the incoming electrophile (Br+) would be directed to the positions most activated by the hydroxyl groups and least deactivated or sterically hindered by the existing bromine atoms. The positions C3, C3', C5, and C5' are all ortho to a hydroxyl group and meta to two bromine atoms. The reaction would likely proceed at these positions, potentially leading to the formation of penta- or hexabrominated biphenyldiol congeners. The general mechanism for electrophilic bromination on an activated aromatic ring involves the polarization of Br₂ with a Lewis acid or reaction in a polar solvent to generate an electrophilic bromine species that attacks the electron-rich ring. youtube.com
Nucleophilic Substitution Reactions of the Bromine Moieties
The bromine atoms on the this compound are susceptible to nucleophilic substitution, although such reactions on aryl halides are generally less facile than on alkyl halides. The reactivity of polychlorinated biphenyls (PCBs) in nucleophilic substitutions has been shown to be more effective for highly chlorinated substrates, a principle that can be extended to their brominated analogs. nih.gov The presence of multiple electron-withdrawing bromine atoms and the activating effect of the hydroxyl groups can facilitate nucleophilic aromatic substitution (SNAAr) reactions.
For an SNAAr mechanism to occur, a strong nucleophile is required, and the reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is key to the reaction's success. The bromine atoms at the ortho and para positions relative to the activating hydroxyl groups are the most likely to be substituted. In this compound, all bromine atoms are either ortho or para to a hydroxyl group, enhancing their potential for substitution by strong nucleophiles like alkoxides or amides.
Hydroxyl Group Reactivity and Functionalization Pathways
The two hydroxyl groups are key sites for functionalization, enabling the synthesis of a wide array of derivatives through reactions like etherification and esterification, and allowing the molecule to act as a chelating ligand.
The phenolic hydroxyl groups of this compound can be converted to ethers or esters through established synthetic protocols.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols or phenols. youtube.com This reaction involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction. Due to the steric hindrance around the hydroxyl groups from the adjacent bromine atom and the second phenyl ring, this reaction would be most efficient with less sterically hindered alkyl halides like methyl iodide or ethyl bromide.
Esterification: Esterification can be achieved by reacting the biphenyldiol with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl or carboxylic acid byproduct. The reaction mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.
| Reaction Type | Reagents | Product Type | General Reaction Scheme |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Diether | Ar-OH → Ar-O⁻Na⁺ → Ar-O-R |
| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) Base (e.g., Pyridine) | Diester | Ar-OH + RCOCl → Ar-O-C(=O)R |
Table 1: Functionalization reactions of the hydroxyl groups.
The geometry of this compound, with two hydroxyl groups positioned at the 2 and 2' positions, makes it a potential bidentate ligand for metal ions. The rotation around the C-C single bond between the phenyl rings allows the molecule to adopt a conformation where both hydroxyl groups can coordinate to a single metal center, forming a stable chelate ring.
The mechanism of chelation involves the deprotonation of the hydroxyl groups to form phenoxide ions, which then coordinate to the metal ion. The ability of biphenyl-based structures to form stable complexes with transition metals like platinum(II) has been demonstrated, suggesting that this tetrabrominated derivative could similarly form well-defined coordination complexes. nih.gov The formation of such complexes can be confirmed using techniques like single-crystal X-ray diffraction, which would reveal the coordination geometry and bond lengths between the ligand and the metal center. nih.gov
Reductive Debromination Mechanisms and Product Characterization
Reductive debromination is a significant transformation pathway for polybrominated compounds, including this compound, particularly in environmental contexts. This process involves the replacement of a bromine atom with a hydrogen atom.
Chemical Reduction: Nanoscale zerovalent iron (nZVI) is an effective reductant for halogenated aromatic contaminants. nih.gov The process is often enhanced by the addition of a noble metal catalyst like palladium (Pd). nih.govrsc.orgrsc.org The reaction with nZVI/Pd suggests an H-atom transfer mechanism, leading to the stepwise removal of bromine atoms. nih.gov Studies on related polybrominated and polychlorinated compounds show a preference for the removal of para- and meta-halogens. nih.govacs.org For this compound, this would imply that the initial debromination would likely occur at the 4,4' positions, followed by the 6,6' positions.
Biocatalytic Reduction: Certain anaerobic microorganisms, such as those from the Dehalococcoides genus, are capable of reductive dehalogenation. acs.orgnih.gov This process, known as organohalide respiration, uses specific enzymes called reductive dehalogenases. These enzymes can catalyze the removal of bromine atoms, often with high selectivity for the position of the halogen on the aromatic ring. nih.gov
The products of reductive debromination would be a series of lower-brominated 2,2'-biphenyldiols. Complete debromination would ultimately yield the parent compound, 2,2'-biphenyldiol.
| Parent Compound | Potential Debromination Products (Stepwise) | Final Product |
| This compound | 4,6,6'-Tribromo-2,2'-biphenyldiol 4,4',6-Tribromo-2,2'-biphenyldiol | 2,2'-Biphenyldiol |
| 4,6-Dibromo-2,2'-biphenyldiol 6,6'-Dibromo-2,2'-biphenyldiol 4,4'-Dibromo-2,2'-biphenyldiol | ||
| 4-Bromo-2,2'-biphenyldiol 6-Bromo-2,2'-biphenyldiol |
Table 2: Potential products from the reductive debromination of this compound.
Thermal and Photochemical Transformation Pathways of this compound
Thermal Transformation: While specific data for this compound is limited, the thermal degradation of polybrominated compounds can lead to the formation of polybrominated dibenzofurans (PBDFs) through intramolecular cyclization with the loss of HBr. The presence of hydroxyl groups may influence this pathway. High temperatures can also cause C-Br bond cleavage, leading to debromination.
Photochemical Transformation: Exposure to ultraviolet (UV) light can induce significant transformations in brominated aromatic compounds. epa.gov The primary photochemical reaction for brominated phenols is the cleavage of the carbon-bromine (C-Br) bond. nih.govacs.org This homolytic cleavage generates an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form a lower-brominated biphenyldiol.
Studies on the photolysis of bromophenols have shown that C-Br bond cleavage can be the rate-limiting step in some cases, while in others it is not, indicating complex reaction mechanisms that may involve radical intermediates. nih.govacs.org The photolysis of highly brominated flame retardants is known to produce lower brominated, and sometimes more toxic, degradation products. nih.gov For this compound, photolysis in aqueous or organic solvents would be expected to yield a mixture of tri-, di-, mono-brominated, and non-brominated 2,2'-biphenyldiols. In some cases, photochemical reactions can also lead to intramolecular cyclization, forming brominated dibenzofuran-like structures. dntb.gov.ua
Research on this compound Lacks Specific Kinetic and Thermodynamic Data
A comprehensive review of available scientific literature reveals a significant gap in the experimental data concerning the reaction kinetics and thermodynamic properties of the chemical compound this compound.
Despite its well-defined structure and known methods of synthesis, detailed investigations into the quantitative aspects of its chemical transformations appear to be limited. The compound, with the chemical formula C₁₂H₆Br₄O₂, is characterized by a biphenyl backbone with bromine and hydroxyl substituents. These features suggest the potential for interesting chemical reactivity, including transformations at the hydroxyl groups and atropisomerism due to restricted rotation around the biphenyl bond.
Similarly, the formation of this compound, often achieved through the oxidative coupling of 2,4-dibromophenol, represents another key transformation. The kinetic and thermodynamic study of this reaction would provide valuable insights into the reaction mechanism and optimal synthesis conditions. This would involve monitoring the concentration of reactants and products over time to determine the reaction order, rate constants, and the influence of factors such as temperature and catalyst concentration. While the synthesis itself is documented, detailed kinetic and thermodynamic data for this specific transformation are not present in the reviewed scientific papers.
Derivatization and Structural Modifications of 4,4 ,6,6 Tetrabromo 2,2 Biphenyldiol
Synthesis of Polybrominated Biphenyl (B1667301) Ethers and Esters from 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
The hydroxyl groups of this compound are primary sites for ether and ester formation. These reactions allow for the introduction of various organic moieties, significantly altering the molecule's steric and electronic profile.
Polybrominated Biphenyl Ethers (PBDEs): The synthesis of ethers from this compound can be achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a suitable base to form a diphenoxide, which then acts as a nucleophile to attack an alkyl halide. Given the steric hindrance around the hydroxyl groups, strong bases and reactive electrophiles may be required. Another advanced method for synthesizing complex diaryl ethers involves a copper- or palladium-catalyzed coupling reaction between the biphenyldiol and an aryl halide or boronic acid. An improved method for synthesizing PBDEs utilizes a coupling reaction between bromophenols and symmetrical brominated diphenyliodonium (B167342) salts, which could be adapted for this biphenyldiol. researchgate.netkisti.re.kr
Esters: Esterification of the hydroxyl groups is typically accomplished by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base catalyst, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct. Alternatively, direct esterification with a carboxylic acid can be performed using a catalyst like sulfuric acid (Fischer esterification), although this method is less common for sterically hindered phenols. Chemoenzymatic methods, using lipases, have also been employed for the esterification of similar brominated benzimidazole (B57391) derivatives, suggesting a potential route for stereoselective or regioselective acylation. nih.gov
Table 1: Representative Ether and Ester Synthesis Reactions
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Williamson Ether Synthesis | 1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X) | Dialkyl Ether |
| Ullmann Condensation | Aryl Halide, Copper Catalyst, Base | Diaryl Ether |
| Esterification (Acyl Halide) | Acyl Chloride (R-COCl), Pyridine | Diester |
Formation of Macrocyclic and Polymeric Structures Utilizing this compound as a Monomer
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of macrocycles and polymers. The defined geometry of the biphenyl core can impart specific conformational properties to the resulting macromolecular structures.
Macrocyclization: Intramolecular or intermolecular condensation reactions can lead to the formation of macrocyclic ethers or esters. For example, reacting the biphenyldiol with a dihaloalkane under high-dilution conditions can favor the formation of a cyclic ether, a crown ether analogue. The size of the resulting ring is determined by the length of the alkyl chain in the dihaloalkane.
Polymerization: As a bisphenol, this compound can be used in polycondensation reactions to produce a variety of high-performance polymers. jraic.com
Polyesters: Reaction with dicarboxylic acid chlorides (e.g., terephthaloyl chloride) yields aromatic polyesters (polyarylates).
Polycarbonates: Polycondensation with phosgene (B1210022) or a phosgene equivalent like diphosgene, or transesterification with diphenyl carbonate, produces polycarbonates.
Polyethers: Step-growth polymerization with an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone) via nucleophilic aromatic substitution leads to the formation of poly(arylene ether)s. The resulting polymers would be expected to possess high thermal stability and inherent flame retardancy due to the high bromine content.
Introduction of Auxiliary Functional Groups via Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)
The four bromine atoms on the biphenyl scaffold are amenable to substitution via palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.carsc.org This allows for the precise installation of a wide array of functional groups, transforming the simple biphenyldiol into a complex, multifunctional molecule. youtube.com
C-C Bond Formation:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., arylboronic acid or ester) in the presence of a palladium catalyst and a base allows for the introduction of new aryl or alkyl groups. nih.gov This is one of the most versatile methods for creating biaryl linkages.
Heck Coupling: Coupling with an alkene introduces a vinyl group at the position of the bromine atom. youtube.com
Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, results in the formation of an alkynyl-substituted biphenyl. youtube.com
Stille Coupling: This reaction uses an organotin reagent as the coupling partner. youtube.com
C-N Bond Formation (Buchwald-Hartwig Amination): Palladium-catalyzed coupling with amines (primary or secondary) or amides allows for the synthesis of arylamine derivatives.
C-O Bond Formation (Buchwald-Hartwig Etherification): Reaction with alcohols or phenols under palladium catalysis can form diaryl or alkyl-aryl ethers, providing an alternative to the classical Ullmann condensation.
The regioselectivity of these reactions can potentially be controlled by the electronic and steric differences between the bromine atoms at the 4,4'- and 6,6'-positions.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on the Tetrabromo Biphenyl Scaffold
| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | C-C | Aryl- or alkyl-substituted biphenyldiol |
| Heck | Alkene | C-C | Alkenyl-substituted biphenyldiol |
| Sonogashira | Terminal Alkyne | C-C | Alkynyl-substituted biphenyldiol |
| Buchwald-Hartwig | R2NH | C-N | Amino-substituted biphenyldiol |
Synthesis of Chiral Derivatives of this compound for Stereoselective Applications
While this compound is achiral, it possesses a C2 axis of symmetry and is a precursor to axially chiral compounds. nih.govepa.govuni.lu The significant steric bulk of the bromine atoms at the 6- and 6'-positions (ortho to the biphenyl linkage) severely restricts rotation around the C-C single bond connecting the two phenyl rings. This phenomenon, known as atropisomerism, gives rise to stable, non-interconverting enantiomers.
The synthesis of enantiomerically pure derivatives is a key goal for applications in asymmetric catalysis. Several strategies can be employed:
Classical Resolution: The racemic biphenyldiol can be derivatized with a chiral resolving agent (e.g., a chiral acid) to form diastereomers, which can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.
Asymmetric Synthesis: An asymmetric coupling reaction to form the biphenyl core itself, while challenging, could directly yield an enantiomerically enriched product.
Derivatization and Separation: The hydroxyl groups can be reacted with chiral molecules to create diastereomeric ethers or esters, which can be separated. For instance, reaction with a chiral phosphoramidite (B1245037) precursor could yield diastereomeric ligands. nih.gov
Once resolved, these chiral biphenyldiol derivatives can serve as backbones for a variety of privileged ligands, such as chiral phosphines (e.g., BINAP analogues) or phosphoramidites, which are widely used in transition-metal-catalyzed asymmetric reactions. nih.govlboro.ac.uk
Incorporation of this compound into Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.net The rigid and geometrically well-defined structure of this compound makes it a candidate for use as an organic linker in the construction of such materials. rsc.orgrsc.org
The two hydroxyl groups can be deprotonated to form phenoxide moieties that can coordinate to metal centers (e.g., Zn(II), Cu(II), Cd(II), Mn(II)). The resulting coordination can lead to the formation of one-, two-, or three-dimensional networks. The bulky bromine atoms would line the pores or channels of the resulting framework, influencing its size, shape, and chemical environment. This could be advantageous for selective gas adsorption or for creating specific host-guest interactions. mdpi.com
Furthermore, the bromine atoms can be viewed as synthetic handles. Using the palladium-catalyzed reactions described in section 4.3, the bromines could be converted into other coordinating groups, such as carboxylates (via carboxylation of an organometallic intermediate) or nitrogen-based heterocycles. This functionalization would transform the biphenyldiol into a multidentate linker capable of forming more complex and robust MOF architectures. For example, conversion of the four bromine atoms to four carboxylic acid groups would yield a biphenyl-2,2'-diol-4,4',6,6'-tetracarboxylic acid ligand, a highly versatile building block for constructing porous frameworks. rsc.orgresearchgate.net A Schiff base ligand derived from a related dibromosalicylaldehyde has been shown to form a binuclear cadmium complex, illustrating the potential of such substituted phenols in coordination chemistry. nih.gov
Computational and Theoretical Chemistry Studies of 4,4 ,6,6 Tetrabromo 2,2 Biphenyldiol
Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Structure, and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4,4',6,6'-tetrabromo-2,2'-biphenyldiol, DFT calculations would be instrumental in establishing its most stable three-dimensional structure.
Electronic Structure and Frontier Molecular Orbitals: Once the optimized geometry is obtained, DFT can be used to analyze the electronic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.
Hypothetical DFT Data for this compound
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -10567.89 |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.31 |
| Dipole Moment (Debye) | 2.15 |
Molecular Dynamics Simulations for Conformational Flexibility and Rotational Barriers
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.
Conformational Flexibility: For this compound, MD simulations would be particularly useful for understanding the flexibility of the biphenyl (B1667301) linkage. mdpi.com The simulations can reveal the range of dihedral angles accessible at a given temperature and in different solvent environments. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Rotational Barriers: A key aspect of biphenyl chemistry is the energy barrier to rotation around the central carbon-carbon bond. biomedres.usresearchgate.net The bulky bromine atoms and hydroxyl groups in this compound are expected to create a significant rotational barrier. researchgate.net MD simulations, often in conjunction with methods like umbrella sampling, can be used to calculate the free energy profile for this rotation, identifying the transition state and the height of the energy barrier. This barrier determines whether the molecule exists as a mixture of rapidly interconverting conformers or as stable, separable atropisomers.
Illustrative Rotational Barrier Data for a Substituted Biphenyl
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | State |
|---|---|---|
| 45 | 0.0 | Ground State |
| 90 | 5.2 | Transition State 1 |
| 135 | 0.0 | Ground State |
| 180 | 8.9 | Transition State 2 |
Prediction of Reactivity via Electrostatic Potential Maps and Fukui Functions
To predict how this compound might react with other chemical species, computational chemists employ tools that visualize the electronic distribution and identify reactive sites.
Electrostatic Potential (ESP) Maps: An ESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.comnih.gov It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the bromine atoms, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential.
Fukui Functions: Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. researchgate.net They are derived from the change in electron density when an electron is added or removed. The Fukui function helps to identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). This analysis would pinpoint which of the carbon, oxygen, or bromine atoms are most susceptible to different types of chemical reactions.
Quantum Chemical Characterization of Reaction Pathways and Transition States
Quantum chemistry can be used to model entire chemical reactions, providing a detailed understanding of the mechanism. nih.gov This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.
By modeling a potential reaction of this compound, such as its oxidation or its participation in a coupling reaction, quantum chemical calculations can determine the energy of each species along the reaction pathway. diva-portal.org The highest point on this pathway corresponds to the transition state, and its energy relative to the reactants gives the activation energy of the reaction. This information is invaluable for understanding reaction rates and for predicting whether a proposed reaction is feasible under given conditions.
In Silico Design of Novel Derivatives and Prediction of their Chemical Behaviors
One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. researchgate.net Starting with the structure of this compound, computational methods can be used to systematically modify its structure—for example, by replacing the bromine atoms with other halogens or functional groups—and then predict the properties of these new derivatives. nih.gov
This process allows for the rapid screening of a large number of potential new compounds without the need for their synthesis and experimental testing. For instance, if the goal is to design a derivative with a smaller HOMO-LUMO gap to enhance its reactivity, DFT calculations can be performed on a series of modified structures to identify the most promising candidates. This in silico approach can significantly accelerate the discovery and development of new materials and molecules with tailored chemical behaviors.
Example of In Silico Screening of Derivatives
| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|
| Parent Compound | - | 5.31 |
| Derivative 1 | Replace Br with Cl | 5.52 |
| Derivative 2 | Replace Br with F | 5.78 |
| Derivative 3 | Replace -OH with -OCH3 | 5.45 |
Environmental Fate and Transformation Mechanisms of 4,4 ,6,6 Tetrabromo 2,2 Biphenyldiol
Photodegradation Pathways in Aqueous and Atmospheric Environments
There is no specific research detailing the photodegradation of 4,4',6,6'-tetrabromo-2,2'-biphenyldiol in either aqueous or atmospheric environments. However, studies on other brominated compounds suggest that photodegradation is a plausible transformation pathway. For instance, research on other BFRs has shown that they can undergo photodegradation, with degradation products often resulting from debromination. researchgate.net The rate and extent of photodegradation would likely be influenced by factors such as water depth, turbidity, and the presence of photosensitizing substances. In the atmosphere, its low vapor pressure suggests it would predominantly exist adsorbed to particulate matter, where it could be subject to photochemical reactions.
Biotransformation Mechanisms under Aerobic and Anaerobic Conditions
Direct studies on the biotransformation of this compound by specific microbial communities under either aerobic or anaerobic conditions have not been identified. The general understanding of BFR biodegradation suggests that anaerobic conditions are often required for the initial debromination of highly brominated compounds. nih.gov This process can sometimes increase the toxicity of the resulting compounds. nih.gov
For some polychlorinated biphenyls (PCBs), a sequential anaerobic-aerobic process has been shown to be effective for complete degradation. oup.com A similar two-step process could be hypothesized for this compound, involving initial anaerobic debromination followed by the aerobic breakdown of the resulting biphenol structure. The degradation of PCBs has been observed to be carried out by mixed microbial cultures, including species of Alcaligenes. nih.gov It is plausible that similar microbial consortia could be involved in the breakdown of brominated biphenyls.
Abiotic Degradation Processes in Environmental Matrices (e.g., hydrolysis)
No specific data on the abiotic degradation of this compound, including hydrolysis, in environmental matrices such as soil and water, is available. The stability of the biphenyl (B1667301) structure and the carbon-bromine bonds suggests that hydrolysis is likely to be a very slow process under typical environmental pH and temperature conditions. A patent for the synthesis of 4,4'-dihydroxybiphenyl (B160632) mentions the hydrolysis of 4,4'-dibromobiphenyl, but this occurs under specific industrial process conditions and is not representative of environmental hydrolysis. google.com
Formation of Metabolites and Transformation Products
There is no direct evidence identifying the specific metabolites and transformation products of this compound in the environment. Based on studies of other polybrominated compounds, potential transformation pathways could include:
Hydroxylation: Organisms may metabolize the compound by adding hydroxyl (-OH) groups to the aromatic rings. Studies on hydroxylated metabolites of polybrominated diphenyl ethers (PBDEs) have been conducted, indicating this is a common metabolic pathway. diva-portal.orgnih.gov
Debromination: As mentioned, reductive debromination under anaerobic conditions is a key transformation process for many BFRs. nih.govfrontiersin.org This would lead to the formation of biphenyldiols with fewer bromine atoms.
Ring Cleavage: Following debromination and hydroxylation, aerobic microorganisms could potentially cleave the biphenyl rings, leading to further degradation. oup.com
The potential for PBBs to be metabolized into hydroxylated products, which may pose greater hazards, has been noted. nih.gov
Sorption and Desorption Dynamics in Soil and Sediment Systems
Specific sorption coefficients (such as Koc or Kd) for this compound on various soil and sediment types are not available in the current literature. However, the high degree of bromination and the lipophilic nature of the biphenyl structure suggest that this compound would have a strong tendency to sorb to organic matter in soil and sediment.
Studies on other polybrominated diphenyl ethers (PBDEs) have shown high sorption affinity to soils, with sorption being largely irreversible. huji.ac.ilnih.gov The sorption kinetics of PBDEs in natural soils have been described by a two-compartment model, indicating both fast and slow sorption processes. nih.gov It is reasonable to infer that this compound would exhibit similar behavior, leading to its accumulation in the solid phases of aquatic and terrestrial environments and limiting its mobility in groundwater.
The absence of empirical data on the environmental fate and transformation of this compound is a significant concern. As a member of the broader class of brominated flame retardants, many of which are known to be persistent, bioaccumulative, and toxic (PBT), this compound warrants immediate scientific investigation. nih.gov Understanding its behavior in the environment is crucial for assessing its potential risks to ecosystems and human health. Future research should prioritize laboratory and field studies to determine its photodegradation rates, identify the microorganisms and pathways involved in its biotransformation, quantify its abiotic degradation kinetics, characterize its environmental metabolites, and measure its sorption coefficients in representative environmental matrices.
Applications of 4,4 ,6,6 Tetrabromo 2,2 Biphenyldiol in Advanced Materials Science and Catalysis Research
Role as a Precursor in the Synthesis of Flame Retardants (Mechanistic Insights into their Action)
The significant bromine content of 4,4',6,6'-tetrabromo-2,2'-biphenyldiol makes it an effective precursor for the synthesis of brominated flame retardants (BFRs). These BFRs are incorporated into polymeric materials to enhance their fire resistance. The diol functionality allows for its chemical integration into polymer chains, for instance, as a reactive monomer in the production of polyesters, polycarbonates, or epoxy resins.
The primary mechanism of action for flame retardants derived from this compound occurs in both the gas and condensed phases during combustion.
Gas Phase Action: Upon heating, the C-Br bonds in the flame retardant molecule cleave, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at interrupting the radical chain reactions that sustain combustion. They interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are key propagators of the fire cycle, by converting them into less reactive species, as shown in the simplified reactions below. This process, known as radical trapping, quenches the flame.
H• + HBr → H₂ + Br•
OH• + HBr → H₂O + Br•
O• + HBr → OH• + Br•
Condensed Phase Action: In the solid polymer matrix, the degradation of the brominated compound can promote char formation. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile gases. The biphenyl (B1667301) structure of the precursor contributes to the formation of a stable, cross-linked char.
The presence of the biphenyl core provides high thermal stability to the flame retardant additive, ensuring that it remains intact within the polymer matrix during processing and use, only decomposing and releasing the active bromine species at temperatures characteristic of combustion.
Utilization as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The 2,2'-biphenyldiol framework is a privileged structure for creating ligands in catalysis. The two hydroxyl groups are positioned to act as bidentate chelation sites for a wide variety of metal centers. In this compound, the bulky bromine atoms at the 6 and 6' positions provide significant steric hindrance around the metal's coordination sphere. This steric bulk is not merely an obstruction but a critical design element that can be used to:
Create a well-defined catalytic pocket.
Influence the substrate's approach to the metal center.
Enhance selectivity in catalytic transformations.
Stabilize low-coordination number, highly reactive metal species.
The hydroxyl groups can be readily modified, for example, by reaction with chlorophosphites to form phosphoramidite (B1245037) ligands or with other reagents to create a diverse library of ligands tailored for specific catalytic applications.
Asymmetric Catalysis with Chiral this compound Derivatives
The most significant application of the biphenyldiol scaffold in catalysis is in the field of asymmetric synthesis. Due to the substantial steric hindrance caused by the bromine atoms at the 6 and 6' positions, rotation around the central C-C bond of the biphenyl system is severely restricted. This restricted rotation gives rise to stable atropisomers, which are non-superimposable mirror images (enantiomers).
Resolution of the racemic this compound or its asymmetric synthesis yields enantiomerically pure (R)- and (S)-isomers. These chiral diols are direct analogues of the well-known BINOL ([1,1'-binaphthalene]-2,2'-diol) family of ligands and can be used to create chiral catalysts for a variety of enantioselective reactions. chemrxiv.org For instance, chiral biphenol-derived catalysts have proven effective in asymmetric Petasis reactions, which are used to construct chiral α-amino acids. nih.gov Research has shown that modifying the substituents at various positions on the biphenyl core can fine-tune the efficiency of ligands and catalysts in asymmetric synthesis. chemrxiv.org
These chiral ligands coordinate to a metal center (e.g., Titanium, Zinc, Rhodium, Palladium), creating a chiral environment that forces a reaction to proceed through a lower energy transition state for the formation of one enantiomer of the product over the other. The result is a high enantiomeric excess (ee), a critical measure of success in the synthesis of pharmaceuticals and other bioactive molecules.
Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Biphenol Derivatives
| Reaction Type | Catalyst System | Product Type | Reported Enantioselectivity | Reference |
|---|---|---|---|---|
| Addition of Diethylzinc to Aldehydes | Axially Chiral Biphenyldiol Ligands | Chiral Alcohols | Up to 95% ee | cityu.edu.hk |
| Petasis Reaction | Chiral Biphenol Catalysts | Chiral α-Amino Acids | Moderate to good enantioselectivity | nih.gov |
| Rh-Catalyzed 1,4-Additions | Chiral Diene Ligands | Chiral Ketones | Up to 98% ee | princeton.edu |
Cross-Coupling Reactions Facilitated by this compound-Derived Catalysts
Cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The performance of the metal catalysts (typically Palladium or Nickel) used in these reactions is highly dependent on the supporting ligand. Ligands derived from this compound can be highly effective in this context.
Incorporation into Polymer Backbones for Functional Materials (e.g., thermal stability enhancement through structural rigidity)
The bifunctional nature of this compound, with its two hydroxyl groups, allows it to serve as a monomer in step-growth polymerization. It can be reacted with diacyl chlorides to form polyesters or with activated dihalides to form polyethers. The incorporation of this rigid, bulky, and halogenated unit into a polymer backbone can impart several desirable properties:
Enhanced Thermal Stability: The inherent rigidity of the biphenyl unit restricts the segmental motion of the polymer chains. This leads to a higher glass transition temperature (Tg), meaning the polymer retains its solid, glassy properties at higher temperatures. mdpi.com Research on other rigid monomers has demonstrated that introducing such structures into a polymer main chain increases thermal stability. researchgate.netresearchgate.net
Inherent Flame Retardancy: As discussed in section 8.1, the high bromine content provides built-in flame retardancy to the material without the need for separate additives, which can sometimes leach out over time.
Modified Solubility and Processing: The bulky and non-polar nature of the tetrabromobiphenyl unit can disrupt chain packing, potentially increasing the solubility of otherwise intractable aromatic polymers in organic solvents, which aids in processing. mdpi.com
High Refractive Index: The presence of heavy bromine atoms generally increases the refractive index of a material, a property that can be useful in optical applications.
Table 2: Influence of Rigid Monomers on Polymer Properties
| Polymer System | Incorporated Rigid Monomer | Observed Effect | Reference |
|---|---|---|---|
| Polyimides | Aromatic diamine with pyridine (B92270) and pyrrolidine (B122466) groups | Tg > 316 °C, 10% weight loss at 552–580 °C | mdpi.com |
| Copolymers | 6-vinyl bisferrocenylpropane | Decomposition temperature increased | researchgate.net |
| Silica/PPO Films | Silica nanoparticles | Increased glass transition temperature (Tg) | researchgate.net |
Applications in the Development of Luminescent Materials and Sensors (excluding intrinsic material properties, focusing on design principles)
The design of new luminescent materials and chemical sensors often relies on the strategic assembly of molecular building blocks. This compound serves as a versatile scaffold for this purpose, with its properties enabling several key design principles:
Scaffold for Chromophore Attachment: The hydroxyl groups are convenient handles for attaching fluorescent or phosphorescent units. By linking two chromophores to the biphenyl core, one can study energy transfer processes or create ratiometric sensors where the emission color changes upon analyte binding.
Exploiting the Heavy-Atom Effect: The four bromine atoms can significantly enhance spin-orbit coupling. This facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁). This design principle is crucial for developing phosphorescent materials and materials that exhibit thermally activated delayed fluorescence (TADF), which are of great interest for organic light-emitting diodes (OLEDs). Research into dual emitting cores for TADF materials has shown the importance of the core structure in enhancing quantum efficiency. nih.gov
Steric Control to Prevent Quenching: The twisted and bulky nature of the tetrabromobiphenyl unit can be used to spatially separate attached luminophores, preventing aggregation-caused quenching (ACQ) in the solid state. This is a critical design feature for maintaining high luminescence efficiency in thin films and devices.
Research into its Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and metal-ligand coordination. This compound is an excellent candidate for designing self-assembling systems.
Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors. They can interact with suitable hydrogen bond acceptors on other molecules to form predictable, ordered structures like tapes, rosettes, or extended networks in the solid state or in solution.
Metal-Directed Assembly: Upon deprotonation, the two phenoxide groups become excellent coordination sites for metal ions. By reacting the diol with metal precursors and suitable bridging ligands, researchers can construct discrete, well-defined supramolecular structures such as metallacycles and metallacages. nih.gov The rigid angle and defined distance between the two oxygen atoms on the biphenyl scaffold provide precise geometric control over the final assembled architecture. The steric bulk of the bromine atoms would play a key role in directing the final geometry and preventing the formation of undesired polymeric products.
These self-assembled architectures have potential applications in host-guest chemistry, molecular recognition, and the development of new catalytic systems where the supramolecular cage creates a unique reaction environment.
Future Research Directions and Emerging Avenues for 4,4 ,6,6 Tetrabromo 2,2 Biphenyldiol
Exploration of Novel Sustainable Synthetic Routes
The traditional synthesis of polyhalogenated aromatic compounds often involves harsh reagents and can lead to the formation of undesirable isomers and byproducts. Future research must prioritize the development of green and sustainable synthetic methodologies for 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol.
Key research objectives in this area include:
Enzyme-Catalyzed Bromination: Investigating the use of haloperoxidase enzymes for the regioselective bromination of 2,2'-biphenyldiol. This approach offers the potential for high selectivity under mild, aqueous conditions, minimizing the use of hazardous elemental bromine and organic solvents.
Flow Chemistry and Microreactors: Developing continuous flow processes for the synthesis. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can enhance reaction efficiency, improve safety, and reduce waste generation compared to batch processing.
Solvent-Free and Solid-State Reactions: Exploring mechanochemical methods, such as ball milling, or solid-state reactions that eliminate the need for bulk solvents. These techniques align with the principles of green chemistry by reducing solvent waste and potentially lowering the energy requirements of the synthesis.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Traditional Electrophilic Bromination | Established methodology | Optimization to improve selectivity and reduce waste. |
| Enzyme-Catalyzed Synthesis | High regioselectivity, mild conditions, environmentally benign. | Enzyme discovery, optimization of reaction conditions, and scalability. |
| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, easy scale-up. | Reactor design, optimization of flow parameters, integration of purification steps. |
Development of Advanced Analytical Methods for Environmental Monitoring (Mechanism-focused)
Given its structure as a polybrominated compound, this compound has the potential to be an environmental contaminant. Therefore, the development of sensitive and selective analytical methods for its detection and quantification in complex environmental matrices is crucial.
Future research should focus on mechanism-based analytical techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Development of robust LC-MS/MS methods is a priority. Research should focus on understanding the ionization and fragmentation mechanisms of the molecule. Due to the acidic phenolic protons, electrospray ionization in negative mode (ESI-) is expected to be highly efficient. Tandem MS studies would elucidate characteristic fragmentation pathways, such as the sequential loss of bromine atoms, which can be used to create highly selective selected reaction monitoring (SRM) methods for unambiguous quantification.
Gas Chromatography with High-Resolution Mass Spectrometry (GC-HRMS): For less polar derivatives of the compound, GC-HRMS offers high resolving power to separate the analyte from matrix interferences. The distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a unique signature that can be leveraged by HRMS for confident identification.
Green Analytical Techniques: A shift towards more sustainable analytical practices is needed. This includes the development of solvent-minimized sample preparation techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), which reduce the consumption of organic solvents compared to traditional liquid-liquid extraction. nih.gov
Design of Next-Generation Catalysts and Functional Materials based on its Scaffold
The rigid, sterically hindered, and functionalizable scaffold of this compound makes it an attractive platform for developing novel catalysts and advanced materials. The 2,2'-biphenyldiol core is a well-established motif in privileged chiral ligands for asymmetric catalysis. nih.gov
Emerging avenues for research include:
Asymmetric Catalysis: The significant steric hindrance caused by the four bromine atoms should lock the biphenyl (B1667301) backbone into a stable, chiral conformation (atropisomerism). Future work could involve resolving the enantiomers and utilizing them as ligands for metal-catalyzed asymmetric reactions, such as hydrogenations, cycloadditions, or cross-coupling reactions. The electronic effects of the bromine atoms could also be tuned to modulate the catalytic activity.
Flame-Retardant Polymers: The high bromine content of the molecule makes it an excellent candidate for use as a reactive flame-retardant monomer. Research should focus on incorporating this biphenyldiol into polymer backbones, such as polyesters, polycarbonates, or epoxy resins. chemicalbook.com This would create materials with inherent flame retardancy, potentially offering a more permanent and less leachable alternative to additive flame retardants.
Metal-Organic Frameworks (MOFs): The two hydroxyl groups can act as linking points for the construction of novel MOFs. The bromine atoms could serve to functionalize the pores of the resulting framework, potentially creating materials with unique sorption properties for applications in gas separation or storage.
Investigation of its Role in Complex Chemical Systems and Reaction Networks
Understanding the behavior of this compound in complex environments is essential for assessing its potential persistence, transformation, and impact.
Future investigations should target:
Photodegradation Pathways: Studying the susceptibility of the compound to photodegradation under environmentally relevant conditions. Research should aim to identify the degradation products, with a focus on understanding whether debromination occurs and if less-brominated, potentially more mobile, congeners are formed.
Biotic Transformation: Investigating the potential for microbial degradation. This involves identifying microbial consortia or specific enzymes capable of metabolizing the compound, with a focus on elucidating the metabolic pathways, whether aerobic or anaerobic.
Atmospheric Chemistry: Exploring its potential for long-range atmospheric transport and its reactions with atmospheric oxidants like hydroxyl radicals. This is critical for understanding its environmental distribution and fate.
Fundamental Studies on Steric Hindrance and Conformational Effects in Polybrominated Biphenyldiols
The substitution pattern of this compound presents a model system for studying fundamental physical organic principles. The bulky bromine atoms flanking the biphenyl linkage create substantial steric hindrance, which is expected to severely restrict rotation around the C-C single bond connecting the two phenyl rings. nih.gov
Key fundamental studies should include:
Atropisomerism and Rotational Barriers: Quantifying the energy barrier to rotation around the biphenyl bond is a key research goal. This can be achieved through a combination of computational modeling (e.g., Density Functional Theory) and experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The high rotational barrier would likely allow for the separation of stable enantiomers at room temperature.
Conformational Analysis: Elucidating the preferred solid-state and solution-phase conformations. X-ray crystallography can determine the dihedral angle between the phenyl rings in the solid state, while advanced NMR techniques can provide insights into its solution-phase dynamics.
Impact on Acidity and Reactivity: Investigating how the steric and electronic effects of the bromine substituents influence the acidity (pKa) of the phenolic hydroxyl groups and the reactivity of the aromatic rings. Steric hindrance can shield the hydroxyl groups, affecting their hydrogen bonding capabilities and reactivity. nih.govunina.it
Table 2: Key Physicochemical Properties for Future Investigation
| Property | Research Question | Proposed Technique(s) |
|---|---|---|
| Rotational Energy Barrier | What is the energy required for rotation around the biphenyl C-C bond? | Variable-Temperature NMR, DFT Calculations |
| Dihedral Angle | What is the preferred conformation in the solid state? | Single-Crystal X-ray Diffraction |
| Acid Dissociation Constant (pKa) | How do the bromine atoms affect the acidity of the hydroxyl groups? | Potentiometric Titration, UV-Vis Spectroscopy |
Q & A
Q. What are the recommended methods for synthesizing TBBPA with high purity for laboratory use?
TBBPA synthesis typically involves bromination of bisphenol A using bromine in acetic acid or other halogenating agents. Key steps include controlling stoichiometry (4:1 molar ratio of Br₂ to bisphenol A) and reaction temperature (60–80°C) to minimize side products like tribrominated intermediates . Post-synthesis purification via recrystallization from methanol or ethanol is critical to achieve >98% purity. Analytical validation using HPLC with UV detection (λ = 254 nm) or GC-MS is advised to confirm purity and structural integrity .
Q. How can researchers address discrepancies in reported solubility data for TBBPA in aqueous systems?
TBBPA’s low water solubility (~0.12 mg/L at 25°C) is well-documented, but variations arise due to pH-dependent ionization (pKa ~7.5). Methodological consistency is crucial: use OECD 105 guidelines for shake-flask methods with equilibration periods >24 hours. For polar solvents (e.g., methanol, ethanol), verify solvent purity and degas samples to avoid co-solvency artifacts. Conflicting data may stem from unaccounted temperature fluctuations or impurities in commercial batches .
Q. What analytical techniques are optimal for quantifying TBBPA in environmental matrices?
LC-MS/MS with electrospray ionization (ESI⁻) is preferred for environmental samples (detection limit: 0.1–1 ng/g). Solid-phase extraction (SPE) using C18 or HLB cartridges improves recovery rates (>85%) from sediment or biota. For complex matrices, include isotopic internal standards (e.g., ¹³C-TBBPA) to correct for matrix effects. GC-ECD is less reliable due to thermal decomposition risks .
Advanced Research Questions
Q. How can conflicting neurotoxicity findings for TBBPA in mammalian models be resolved?
Discrepancies in neurotoxicity studies (e.g., vs. 13) may arise from exposure routes (oral vs. intravenous), metabolite profiling, or species-specific thyroid hormone disruption. Prioritize in vitro assays (e.g., neurite outgrowth in SH-SY5Y cells) coupled with in vivo thyroid hormone (T3/T4) measurements. Dose-response studies should align with NOAEL thresholds (100 mg/kg/day in rats) and account for bioaccumulation potential (log Kow = 4.5) .
Q. What experimental designs are recommended for assessing TBBPA’s endocrine-disrupting effects in aquatic ecosystems?
Use zebrafish (Danio rerio) embryos for high-throughput screening of thyroid disruption (e.g., TTR-T4 competitive binding assays). Field studies should integrate sediment TBBPA levels (SPME extraction) with biomarker analyses (vitellogenin in fish). For mechanistic insights, employ transcriptomics (RNA-seq) to identify peroxisome proliferator-activated receptor (PPAR) pathway activation .
Q. How should researchers interpret regulatory reclassifications of TBBPA under REACH and RoHS?
TBBPA’s inclusion in REACH’s SVHC list (vPvB properties) and removal from certain EU hazard lists ( ) reflect evolving risk-benefit analyses. Monitor updates via ECHA’s registration dossiers (e.g., CAS 79-94-7) and prioritize alternatives like phosphorus-based flame retardants. Compliance studies must address analytical thresholds (0.1% w/w in products) and leaching potential under end-of-life scenarios .
Q. What strategies mitigate data gaps in TBBPA’s environmental fate and degradation pathways?
Conduct photolysis studies using simulated sunlight (λ >290 nm) to quantify debromination products (e.g., tri- and di-BBPs). For microbial degradation, use anaerobic sludge inocula to assess reductive debromination rates. Advanced oxidation processes (e.g., UV/H₂O₂) can model treatment efficacy in wastewater, with LC-HRMS to track intermediates .
Methodological Considerations Table
Key Data Contradictions & Resolutions
- Neurotoxicity : (no neurotoxicity) vs. 13 (2A carcinogen).
Resolution: Different endpoints (acute vs. chronic exposure) and models (mammalian vs. in vitro). Standardize OECD 424 guidelines for neurobehavioral assays . - Regulatory Status : ECHA’s PBT evaluation () vs. delisting in some EU categories ().
Resolution: Contextualize findings within application-specific risk assessments (e.g., electronics vs. textiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
